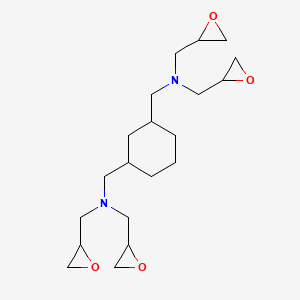

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

説明

特性

IUPAC Name |

1-[3-[[bis(oxiran-2-ylmethyl)amino]methyl]cyclohexyl]-N,N-bis(oxiran-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h15-20H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUCEDGKYJBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN(CC2CO2)CC3CO3)CN(CC4CO4)CC5CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65992-67-8 | |

| Record name | 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65992-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80984470 | |

| Record name | N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65992-66-7 | |

| Record name | 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65992-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065992667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

First Stage Hydrogenation

- Catalyst: Raney nickel

- Solvent: Methanol, methylamine, 1,4-dioxane, or a mixture thereof

- Auxiliary agents: Organic amines, liquefied ammonia, water, or sodium hydroxide (preferably 50 wt% NaOH)

- Reaction conditions:

- Temperature: 40–80 °C (preferably 50–70 °C)

- Pressure: 5–8 MPa (preferably 5–7 MPa)

- Reaction time: 1–5 hours (commonly 2–5 hours)

- Process: Isophthalonitrile and hydrogen are reacted to form m-xylene diamine reaction solution

Second Stage Hydrogenation

- Catalyst: Ruthenium supported on activated carbon (5 wt% Ru loading)

- Catalyst loading: 1–5 wt% of reaction mixture (preferably 2–4 wt%)

- Reaction conditions:

- Temperature: 80–130 °C (preferably 90–110 °C)

- Pressure: 5–8 MPa (preferably 5–7 MPa)

- Reaction time: 1–6 hours (preferably 1–4 hours)

- Process: The m-xylene diamine solution is further hydrogenated to yield 1,3-cyclohexyl dimethylamine

Summary Table of Hydrogenation Conditions

| Stage | Catalyst | Solvent(s) | Auxiliaries | Temp (°C) | Pressure (MPa) | Reaction Time (h) | Catalyst Loading (wt%) |

|---|---|---|---|---|---|---|---|

| First Hydrogenation | Raney nickel | Methanol, methylamine, 1,4-dioxane | NaOH (50 wt%), organic amine | 40–80 | 5–8 | 1–5 | 2.5–6 |

| Second Hydrogenation | Ru/activated carbon | Reaction solution from 1st stage | None specified | 80–130 | 5–8 | 1–6 | 1–5 |

- The total yield reported is up to 90%, indicating high efficiency and industrial viability.

Functionalization to Obtain the Tetrakis(oxiranylmethyl) Derivative

While the patent and primary literature focus on producing the 1,3-cyclohexyl dimethylamine intermediate, the subsequent step to synthesize 1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- involves reaction with epoxide-containing reagents such as epichlorohydrin or direct epoxidation of alkyl substituents.

- The reaction typically involves nucleophilic substitution or ring-opening followed by ring-closure to form the oxiranyl (epoxy) groups on the amine nitrogen atoms.

- This step requires controlled conditions to maintain the integrity of the epoxy rings and avoid polymerization or side reactions.

Research Findings and Industrial Notes

- The two-stage hydrogenation method is preferred due to its simplicity, high yield, and scalability.

- Use of Raney nickel and ruthenium catalysts ensures selective hydrogenation without over-reduction.

- Solvent and auxiliary agent choice significantly affects reaction efficiency and catalyst life.

- Sodium hydroxide at 50 wt% concentration is a common auxiliary agent to facilitate the reaction.

- Reaction parameters such as temperature, pressure, and catalyst loading are optimized to balance conversion rate and selectivity.

- The final tetrakis(oxiranylmethyl) substitution enhances the compound’s reactivity for epoxy resin synthesis and other polymer applications.

Summary Table of Key Preparation Parameters from Patent Embodiments

| Embodiment | Solvent(s) | Auxiliary Agent | Raney Ni (wt%) | Ru/C Catalyst (wt%) | 1st Stage Temp (°C) | 1st Stage Pressure (MPa) | 1st Stage Time (h) | 2nd Stage Temp (°C) | 2nd Stage Pressure (MPa) | 2nd Stage Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 3 | Dioxane | 50% NaOH (5.7 g) | ~3 | 5 | 70 | 5–6 | ~1.7 | 100 | 6–7 | ~1.7 | 90 |

| 4 | Methanol | Liquefied ammonia | 2.5 | 1 | 40 | 8 | 5 | 80 | 8 | 6 | Not stated |

| 5 | 1,4-Dioxane | 50% NaOH (1 wt%) | 3 | 2 | 50 | 6 | 2 | 90 | 6 | 2 | Not stated |

| 6 | Methanol + methylamine | 50% NaOH (4 wt%) | 6 | 4 | 70 | 7 | 3 | 110 | 7 | 4 | Not stated |

| 7 | Methanol | Organic amine (6 wt%) | 6 | 4 | 80 | 8 | 5 | 130 | 8 | 6 | Not stated |

化学反応の分析

Types of Reactions

1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- undergoes various chemical reactions, including:

Ring-Opening Reactions of Epoxides: The epoxide rings in the oxiranylmethyl groups are highly reactive and can be opened by nucleophiles such as water, alcohols, or amines.

Reactions of Amines: The methylamine groups can participate in acid-base reactions, reacting with acids to form protonated amines or with strong bases to form deprotonated amines.

Common Reagents and Conditions

Nucleophiles: Water, alcohols, amines.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

科学的研究の応用

Polymer Chemistry

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- is primarily used as a hardener or curing agent in epoxy resins. Its multiple epoxide groups facilitate cross-linking reactions, leading to the formation of thermosetting polymers with enhanced mechanical properties and chemical resistance.

Case Study: Epoxy Resin Formulations

Research has demonstrated that incorporating this compound into epoxy formulations significantly improves the thermal and mechanical properties of the resulting materials. For instance, studies indicate that modified epoxy resins exhibit increased tensile strength and thermal stability compared to conventional formulations without this hardener .

Biomedical Applications

The compound's amine functionalities allow for potential applications in drug delivery systems and tissue engineering. Its ability to form hydrogels through cross-linking can be utilized for controlled release mechanisms in pharmaceuticals.

Case Study: Drug Delivery Systems

In a study focused on drug delivery, hydrogels synthesized from this compound demonstrated effective encapsulation and sustained release profiles for various therapeutic agents. The biocompatibility of these hydrogels also suggests their potential use in biomedical applications such as wound healing and tissue scaffolding .

Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, this compound is also explored in the formulation of coatings and adhesives. Its application can enhance the durability and performance of protective coatings used in various industries.

Case Study: Industrial Coatings

Research indicates that coatings formulated with 1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- exhibit superior adhesion to substrates and improved resistance to environmental degradation compared to traditional coatings .

Toxicological Profile

Toxicological studies have been conducted to assess the safety of this compound. Short-term repeated dose toxicity tests have shown varying results depending on exposure routes (oral, dermal, inhalation), necessitating careful evaluation in industrial applications .

作用機序

The mechanism of action of 1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked networks in polymers and resins. The amine groups can also participate in hydrogen bonding and protonation, influencing the compound’s interactions with other molecules.

類似化合物との比較

Chemical Identity :

- IUPAC Name : N,N,N',N'-Tetrakis(oxiranylmethyl)-1,3-cyclohexanedimethanamine

- CAS Registry Number : 65992-66-7

- Synonyms: 1,3-bis(N,N-diglycidylaminomethyl)cyclohexane; Tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine

- Molecular Formula : C₃₂H₄₈N₂O₈ (homopolymer: C₂₀H₂₈N₂O₄)

Structural Features :

The compound features a cyclohexane backbone with two methanamine groups at the 1,3-positions. Each amine group is substituted with four oxiranylmethyl (glycidyl) groups, enabling high reactivity for cross-linking in polymer synthesis .

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN)

- Structure : Ethylene-diamine backbone with four pyridylmethyl substituents.

- CAS : 14667-10-6 .

- Key Differences: Functionality: TPEN is a zinc-specific chelator used in biological studies to induce zinc deficiency . Reactivity: Unlike the target compound, TPEN lacks epoxy groups and is non-polymeric, limiting its use in material science.

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Neurol TE)

- Structure : Ethylene-diamine backbone with four hydroxypropyl groups.

- CAS : 102-60-3 .

- Key Differences: Hydrophilicity: Hydroxypropyl groups enhance water solubility, making Neurol TE suitable for cosmetics and hydrogels . Applications: Used as a pH buffer, chelator, and cross-linker in biomedical devices (e.g., shape-memory polymers) . Regulatory Status: Generally recognized as safe (GRAS) in cosmetics, contrasting with the target compound’s genotoxicity warnings .

N,N,N',N'-Tetrakis(oxiranylmethyl)-1,3-benzenedimethanamine Homopolymer

- Structure : Benzene backbone with glycidyl-substituted methanamine groups.

- CAS : 64020-73-1 .

- Key Differences :

Quantitative Comparison Table

生物活性

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-, commonly referred to as tetrakis(oxiranylmethyl) cyclohexanediamine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including case studies and relevant data.

- Chemical Formula : C₈H₁₈N₂O₄

- CAS Number : 65962-66-7

- Molecular Weight : 174.25 g/mol

Biological Activity Overview

Research on the biological activity of tetrakis(oxiranylmethyl) cyclohexanediamine indicates its potential applications in various fields, including medicinal chemistry and materials science. The compound's structure allows it to interact with biological systems in multiple ways.

Neurotoxicity Studies

Research has indicated that cyclohexane exposure can lead to neurotoxic effects, including behavioral deficits and cellular changes in the brain. In a study involving mice exposed to cyclohexane, significant increases in astrocyte and microglial cell counts were observed, suggesting an inflammatory response in the central nervous system . Although this study did not directly test tetrakis(oxiranylmethyl) cyclohexanediamine, it raises concerns about similar compounds' neurotoxic potential.

Case Studies

- Neurobehavioral Effects : A study investigating the effects of cyclohexane inhalation demonstrated behavioral deficits in mice exposed to high concentrations over extended periods. The research utilized functional observational batteries and Morris water maze tests to evaluate motor behavior and spatial memory, respectively .

- Antimicrobial Efficacy : Research into derivatives of cyclohexane has shown promising results regarding their antibacterial properties. These findings suggest that tetrakis(oxiranylmethyl) cyclohexanediamine may possess similar antimicrobial activity worth exploring further .

Data Tables

Research Findings

- Toxicological Profiles : Preliminary assessments indicate that compounds structurally related to tetrakis(oxiranylmethyl) cyclohexanediamine may exhibit toxicological profiles that require careful evaluation before application in pharmaceuticals or consumer products.

- Potential Applications : Due to its chemical structure, there is potential for this compound to be used as a building block in synthesizing more complex molecules with desired biological activities.

Q & A

Q. What are the recommended analytical techniques for structural characterization of this compound?

To confirm the molecular structure and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For identifying hydrogen (¹H) and carbon (¹³C) environments, particularly the oxirane (epoxide) and cyclohexane backbone protons .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect functional groups such as epoxy rings (absorbance ~850–950 cm⁻¹) and amine linkages .

- Mass Spectrometry (MS) : High-resolution MS can validate the molecular weight (C₃₂H₄₈N₂O₈, theoretical MW: 612.35 g/mol) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Mutagenicity Concerns : Evidence suggests potential genetic toxicity; thus, use ALARA (As Low As Reasonably Achievable) principles to minimize exposure. Implement fume hoods, PPE (nitrile gloves, lab coats), and biological safety cabinets for aerosol-prone procedures .

- Regulatory Compliance : Maintain records per TSCA §721.2275, including usage logs and disposal methods. Report significant new uses (e.g., nanoparticle formulations) to the EPA .

Q. How is this compound synthesized, and what are common impurities?

The compound is synthesized via nucleophilic substitution, reacting 1,3-cyclohexanedimethanamine with excess epichlorohydrin. Key impurities include:

- Unreacted Epichlorohydrin : Detected via gas chromatography (GC).

- Di- or Trisubstituted Byproducts : Identified using HPLC with UV detection (λ = 254 nm). Purification involves fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can researchers optimize its crosslinking efficiency in epoxy resin formulations?

- Stoichiometric Ratios : Use a 1:1 molar ratio with amine hardeners (e.g., DETA) to balance epoxy ring opening and network formation. Excess hardener may reduce glass transition temperature (Tg) .

- Curing Kinetics : Monitor via Differential Scanning Calorimetry (DSC) to determine activation energy (Eₐ) and optimize curing temperature (typically 80–120°C).

- Mechanical Properties : Tailor crosslink density by adjusting curing agents; higher functionality hardeners (e.g., TEPA) enhance tensile strength but may increase brittleness .

Q. How should contradictory data on thermal stability be resolved?

Conflicting thermal degradation profiles (TGA data) may arise from:

- Sample Purity : Trace solvents (e.g., residual DMSO) lower decomposition onset. Pre-dry samples at 60°C under vacuum.

- Curing Degree : Incomplete crosslinking creates low-molecular-weight segments. Use Soxhlet extraction (acetone, 48 hrs) to remove unreacted monomers before analysis .

- Methodological Variability : Standardize heating rates (e.g., 10°C/min in N₂) across studies for comparable results.

Q. What strategies mitigate oxidative degradation in polymer applications?

- Additive Stabilizers : Incorporate 0.5–2 wt% hindered phenol antioxidants (e.g., Irganox 1010) to scavenge free radicals.

- Surface Coating : Apply silicone-based coatings to reduce O₂ permeability in films .

- Accelerated Aging Tests : Expose samples to 70°C/75% RH for 1,000 hrs and compare FTIR spectra (oxidation peaks at 1,710 cm⁻¹) .

Methodological Notes

- Contradiction Analysis : Always cross-validate data using orthogonal techniques (e.g., DSC for curing vs. DMA for mechanical properties).

- Safety Documentation : Align with 40 CFR 721.125 for recordkeeping, including spill response plans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。